Mollugin

概要

説明

モlluginは、伝統的な漢方薬で一般的に使用される植物であるアカネ属の根から単離された、天然に存在するナフトヒドロキノン化合物です。 モlluginは、抗炎症作用、抗がん作用、抗ウイルス作用など、さまざまな生物学的活性を有することが示されています .

準備方法

合成経路と反応条件

モlluginは、いくつかの方法で合成することができます。1つの効果的で簡潔な合成には、出発物質として1,4-ナフトキノンを使用する方法が含まれます。 このプロセスには、1,4-ナフトキノンを1,4-ジヒドロキシナフトキノンに還元し、テトラヒドロフラン中で水素化カリウムと18-クラウン-6の存在下、炭酸ジメチルで環化させることが含まれます . 別の方法では、1,4-ジヒドロキシ-2-ナフトエ酸メチルと3-クロロ-3-メチル-1-ブチンを反応させ、続いて無水トルエン中で置換および環化を行います .

工業的生産方法

モlluginの工業的生産には、通常、高速逆流クロマトグラフィー(HSCCC)を使用してアカネ属の根から抽出および精製する方法が含まれます。 この方法により、モlluginを高純度および高収率で単離することができます .

化学反応の分析

反応の種類

モlluginは、酸化、還元、置換など、さまざまな化学反応を起こします。 たとえば、モlluginは酸化されてオキソモlluginを形成することができ、NF-κBの活性化を阻害することが示されています . さらに、モlluginは、N-置換フェニルクロロアセトアミドまたはN-置換芳香族複素環クロロアセトアミドとの置換反応を起こすことができます .

一般的な試薬と条件

モlluginを含む反応で一般的に使用される試薬には、水素化カリウム、18-クラウン-6、炭酸ジメチル、無水トルエンなどがあります . これらの反応は、通常、中間体の分解を防ぐために無水条件下で行われます。

生成される主な生成物

モlluginの反応から生成される主な生成物には、オキソモlluginと、フェニルクロロアセトアミドで置換されたものなどのさまざまなモllugin誘導体があります .

科学研究の応用

モlluginは、幅広い科学研究の応用を持っています。

化学: モlluginとその誘導体は、炎症性経路の調節において重要なNF-κB阻害剤としての可能性について研究されています.

生物学: モlluginは、HepG2細胞でS期停止を誘導し、細胞内活性酸素種のレベルを上昇させることが示されており、細胞周期調節と酸化ストレスの研究に貴重な化合物となっています.

医学: モlluginは、腫瘍壊死因子アルファ誘導性NF-κBの活性化を阻害することによって、抗がん作用を示します。 .

科学的研究の応用

Anti-Cancer Applications

Mollugin exhibits potent anti-cancer properties through various mechanisms, primarily by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Case Studies

- Breast and Ovarian Cancer : In studies involving HER2-overexpressing SK-BR-3 breast cancer and SK-OV-3 ovarian cancer cells, this compound demonstrated significant inhibitory effects on cell proliferation and induced apoptosis through modulation of the Akt/SREBP-1c signaling pathway .

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent, particularly against neurotoxicity induced by glutamate.

Case Studies

- Neurodegenerative Diseases : The compound's ability to up-regulate heme oxygenase (HO)-1 expression and activate the Nrf2 pathway suggests potential applications in treating neurodegenerative diseases related to neuroinflammation .

Anti-Inflammatory Applications

This compound's anti-inflammatory properties have been substantiated through various studies.

Case Studies

- LPS-Induced Inflammation : In models of lipopolysaccharide-induced inflammation, this compound exhibited significant reductions in inflammatory markers, indicating its potential for treating inflammatory diseases .

Data Summary Table

作用機序

モlluginは、主にNF-κBシグナル伝達経路を阻害することによってその効果を発揮します。 腫瘍壊死因子アルファ誘導性p65タンパク質の発現を抑制することにより、NF-κBの発現をダウンレギュレートします . モlluginは、HepG2細胞でDNA損傷を誘導し、DNA損傷のマーカーであるリン酸化H2AXの発現を増加させます . さらに、モlluginは、p38-Smadシグナル伝達経路を通じて骨形成タンパク質-2の骨形成効果を高めます .

類似化合物の比較

モlluginは、強力なNF-κB阻害活性と癌細胞におけるDNA損傷を誘導する能力により、類似の化合物の中でユニークです。類似の化合物には、次のものがあります。

フロモllugin: 抗酸化作用と抗菌作用を持つモlluginの誘導体です.

オキソモllugin: NF-κBの活性化を阻害するモlluginの酸化型です.

モllugin-1,2,3-トリアゾール誘導体: 銅(I)触媒Huisgen 1,3-双極子環状付加を用いて合成され、これらの誘導体はさまざまなヒト癌細胞株に対して細胞毒性を示します.

モlluginは、幅広い生物学的活性と、さまざまな分野における治療薬としての可能性により、際立っています。

類似化合物との比較

Mollugin is unique among similar compounds due to its potent NF-κB inhibitory activity and its ability to induce DNA damage in cancer cells. Similar compounds include:

Furothis compound: A derivative of this compound with antioxidant and antibacterial properties.

Oxothis compound: An oxidized form of this compound that inhibits NF-κB activation.

This compound-1,2,3-triazole derivatives: Synthesized using copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, these derivatives exhibit cytotoxicity against various human cancer cell lines.

This compound stands out due to its broad range of biological activities and its potential as a therapeutic agent in various fields.

生物活性

Mollugin, a bioactive compound derived from the roots of Rubia cordifolia L. (Rubiaceae), has garnered significant attention for its diverse biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

- Antitumor Activity : this compound has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including oral squamous cell carcinoma (OSCC) and HER2-overexpressing breast and ovarian cancers.

- Anti-inflammatory Effects : The compound effectively reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes.

- Neuroprotective Properties : this compound protects neuronal cells from glutamate-induced neurotoxicity and oxidative stress.

Antitumor Activity

This compound's antitumor properties have been extensively studied. Key findings include:

- Inhibition of cell proliferation in OSCC through apoptosis mechanisms characterized by nuclear shrinkage and flow cytometric analysis .

- Modulation of the HER2 signaling pathway, leading to reduced proliferation and increased apoptosis in HER2-overexpressing cancer cells .

Table 1: Summary of Antitumor Effects of this compound

Anti-inflammatory Effects

This compound's ability to modulate inflammatory responses has been documented in several studies:

- It significantly inhibits the activation of NF-κB, a key regulator in inflammatory pathways, thereby reducing the expression of inflammatory mediators such as COX-2 and IL-6 .

- In lipopolysaccharide (LPS)-induced inflammation models, this compound reduced phosphorylation levels of JAK2 and STAT proteins, indicating its potential as an anti-inflammatory agent .

Table 2: Anti-inflammatory Effects of this compound

Neuroprotective Properties

This compound has demonstrated neuroprotective effects against glutamate-induced toxicity:

- It upregulates heme oxygenase-1 (HO-1) expression, which is associated with neuroprotection through antioxidant mechanisms .

- Activation of the Nrf2 pathway has been linked to its protective effects against oxidative stress in neuronal cells .

Table 3: Neuroprotective Effects of this compound

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Oral Cancer Treatment : A study demonstrated that this compound induced apoptosis in OSCC cells through NF-κB inhibition, suggesting its use as a therapeutic agent for oral cancers .

- Breast Cancer : Research indicated that this compound effectively inhibited proliferation in HER2-positive breast cancer cells by targeting multiple signaling pathways, providing a basis for its clinical application in treating aggressive breast cancers .

- Neurodegenerative Diseases : The neuroprotective effects observed in cellular models suggest that this compound could be explored as a treatment for conditions such as Alzheimer's disease, where neuroinflammation plays a critical role .

特性

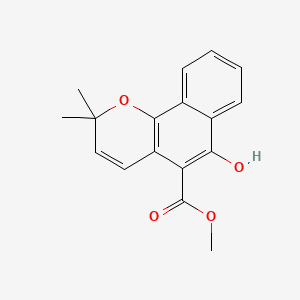

IUPAC Name |

methyl 6-hydroxy-2,2-dimethylbenzo[h]chromene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-17(2)9-8-12-13(16(19)20-3)14(18)10-6-4-5-7-11(10)15(12)21-17/h4-9,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGATXOTCNBWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204059 | |

| Record name | Rubimaillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55481-88-4 | |

| Record name | Mollugin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55481-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubimaillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055481884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubimaillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55481-88-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mollugin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M98N6A8Z2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。